molecular formula C14H16N2O2 B5847451 N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide

N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B5847451
M. Wt: 244.29 g/mol
InChI Key: XBPNYUDPKQZQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The isoxazole class, including N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide, represents a diverse group of compounds with significant chemical and pharmacological properties. These structures are known for their roles in various biological activities and serve as core structures in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of isoxazole derivatives like N-(4-isopropylphenyl)-5-methyl-3-isoxazolecarboxamide generally involves strategies like cycloaddition reactions or transformations from suitable precursors. One typical method involves the one-pot synthesis of 3-methylisoxazole-5-carboxamides, indicating the versatility and adaptability of isoxazole chemistry in creating diverse substituent patterns (Martins et al., 2002).

Molecular Structure Analysis

Isoxazole compounds exhibit a range of structural features based on their substituent patterns. The molecular structure typically affects their chemical behavior and interaction with biological targets. For example, the structural analysis of isoxazole amino esters highlights the importance of planarity and steric interactions in determining the compound's biological and chemical properties (Smith et al., 1991).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, primarily determined by their functional groups. For instance, the reactivity of the isoxazole ring can be altered through nucleophilic substitutions or electrophilic additions depending on the surrounding chemical environment.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure of isoxazole derivatives can vary significantly based on their substitution pattern. These properties are crucial for determining the compound's suitability in different pharmaceutical formulations and applications.

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are pivotal in their application in drug design and synthesis. The presence of different substituents on the isoxazole ring can lead to a wide range of chemical behaviors, influencing their pharmacological activity and stability.

References:

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This could involve potential applications of the compound in various fields like medicine, agriculture, or materials science. It could also involve potential modifications to the compound to enhance its properties or reduce its side effects .

properties

IUPAC Name

5-methyl-N-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)15-14(17)13-8-10(3)18-16-13/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPNYUDPKQZQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.